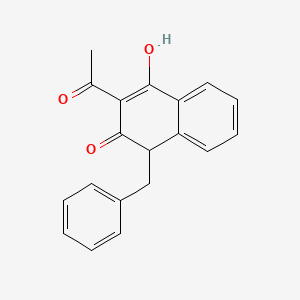
Trimethylsilyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl formate is an organosilicon compound with the molecular formula C₄H₁₀O₂Si. It is a derivative of formic acid where the hydrogen atom is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the field of hydrosilylation reactions .
Méthodes De Préparation
Trimethylsilyl formate can be synthesized through various methods. One common approach involves the reaction of trimethylchlorosilane with formic acid. This reaction typically requires a catalyst and is carried out under mild conditions to ensure high yields . Another method involves the decarboxylation of silyl formates, which are synthesized from formic acid and trimethylsilyl chloride . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Trimethylsilyl formate is primarily used in hydrosilylation reactions, where it acts as a hydrosilane surrogate. This compound can undergo various types of reactions, including:
Reduction: It is used to reduce carbonyl compounds to their corresponding silyl ethers.
Substitution: This compound can participate in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Decarboxylation: This reaction generates a metal hydride species that can further react with substrates to form silyl ethers.
Common reagents used in these reactions include ruthenium-based catalysts and iron-based catalysts . The major products formed from these reactions are silyl ethers, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Trimethylsilyl formate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which trimethylsilyl formate exerts its effects involves the decarboxylation of the silyl formate to generate a metal hydride species. This species then reacts with the substrate to form a metal-alkoxide intermediate, which ultimately leads to the formation of the desired silyl ether product . The process is facilitated by the presence of a catalyst, which enhances the reaction rate and selectivity .
Comparaison Avec Des Composés Similaires
Trimethylsilyl formate is unique compared to other silyl formates due to its reduced steric hindrance, which allows for more efficient reactions . Similar compounds include:
Triethylsilyl formate: This compound has larger ethyl groups, which can hinder certain reactions.
Triphenylsilyl formate: The bulkiness of the phenyl groups makes it less reactive in certain hydrosilylation reactions.
This compound stands out for its balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
trimethylsilyl formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2Si/c1-7(2,3)6-4-5/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSATXXRVXAAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347568 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18243-21-5 |
Source


|
| Record name | Trimethylsilyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-hydroxy-6-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/new.no-structure.jpg)


![3,10-dimethoxy-6H,7H-chromeno[4,3-b]chromene-6,7-dione](/img/structure/B1174464.png)

![2-(Hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)ethanamine](/img/structure/B1174469.png)
